molecular formula C14H19NO3 B2628178 3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid CAS No. 329079-35-8

3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid

Cat. No.: B2628178
CAS No.: 329079-35-8
M. Wt: 249.31
InChI Key: JGWXRSSZVQEDGI-UHFFFAOYSA-N
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Description

. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid typically involves the reaction of 4-tert-butylphenyl isocyanate with propanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-tert-butylphenyl)carbamoyl]butanoic Acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

    3-[(4-tert-butylphenyl)carbamoyl]pentanoic Acid: Contains a pentanoic acid moiety.

    3-[(4-tert-butylphenyl)carbamoyl]hexanoic Acid: Features a hexanoic acid moiety.

Uniqueness

3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-tert-butylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWXRSSZVQEDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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